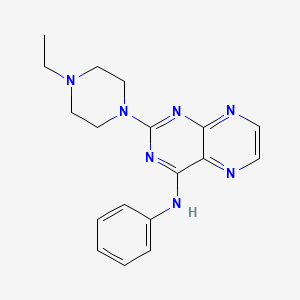
2-(4-ethylpiperazin-1-yl)-N-phenylpteridin-4-amine
カタログ番号 B2564924
CAS番号:
946350-13-6
分子量: 335.415
InChIキー: AZQMFMMFMUZZJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-ethylpiperazin-1-yl)-N-phenylpteridin-4-amine” is a chemical compound with the molecular formula C12H19N3 . It has a molecular weight of 205.3 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is based on the piperazine scaffold, which is crucial for binding to various receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 205.3 and its molecular formula C12H19N3 .科学的研究の応用
Microwave-Assisted Synthesis and Biological Activities
- Compounds containing piperazine motifs, like the ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, have been synthesized using microwave-assisted methods. They exhibit antimicrobial, antilipase, and antiurease activities, indicating potential for therapeutic applications in these areas (Başoğlu et al., 2013).
Histamine H4 Receptor Ligands
- Piperazine-containing ligands, such as 2-aminopyrimidines, have been developed for the histamine H4 receptor. These compounds, including 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, exhibit anti-inflammatory and antinociceptive activities, suggesting their utility in pain and inflammation management (Altenbach et al., 2008).
Three-Component Reactions for Aniline Derivatives
- An innovative three-component reaction involving arynes, tertiary amines, and nucleophiles has been developed to produce tertiary aniline derivatives containing the piperazine motif. This method offers a versatile way to synthesize biologically important molecules (Min et al., 2018).
Anti-Tubercular Agents and Molecular Docking Studies
- Piperazine-pyrimidine-pyrazole hybrids have been synthesized and evaluated against mycobacterium tuberculosis. In silico and in vitro studies indicate that these compounds have potential as anti-tubercular agents (Vavaiya et al., 2022).
Ligands for the 5-HT6 Serotonin Receptor
- Research has explored 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines as ligands for the human serotonin 5-HT6 receptor. These studies help understand the role of linkers between the triazine moiety and an aromatic substituent for receptor affinity (Łażewska et al., 2019).
Anticancer Activities of Novel Mannich Bases
- Mannich bases derived from compounds like 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine have shown promising anticancer activities against prostate cancer cell lines, indicating their potential as therapeutic agents (Demirci & Demirbas, 2019).
Pteridine Derivatives Synthesis
- Studies on the synthesis of 2-alkylpteridin-4-ones from 2-aminopyrazine-3-carboxamide derivatives have been conducted, contributing to the understanding of pteridine chemistry (Albert, 1979).
Safety and Hazards
特性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-phenylpteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-2-24-10-12-25(13-11-24)18-22-16-15(19-8-9-20-16)17(23-18)21-14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQMFMMFMUZZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2564841.png)
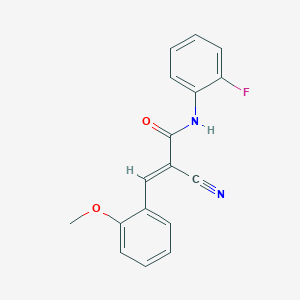
![1-[(3-Methylbutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2564844.png)
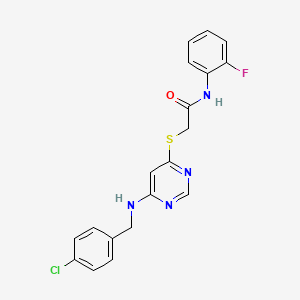
![Ethyl 2-[6-(2,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2564846.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2564847.png)
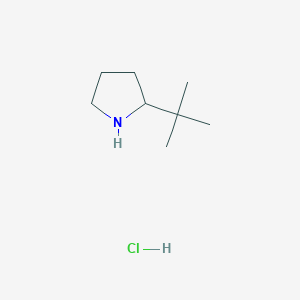
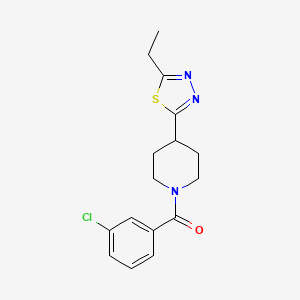
![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime](/img/structure/B2564854.png)
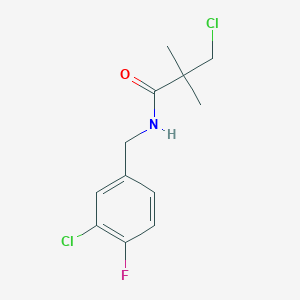
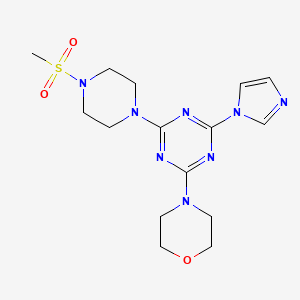
![2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride](/img/no-structure.png)
![3-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2564861.png)
![1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2564862.png)